(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
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Description
(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.12224039 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Library of Fused Pyridine-4-Carboxylic Acids
This compound is part of a study on fused pyridine-4-carboxylic acids, which includes pyrazolo[3,4-b]pyridines and other derivatives. These compounds were synthesized through a Combes-type reaction and showed potential for combinatorial transformations, including amide coupling and esterification, indicating their versatility in chemical synthesis and potential applications in various fields of chemistry (Volochnyuk et al., 2010).
Functionalization Reactions
Another study explored the functionalization reactions of similar compounds with 2,3-diaminopyridine. This research aimed to understand the mechanisms of these reactions and their outcomes, which could be significant for developing new chemical entities with potential applications in drug development and material science (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Coordination Polymers
The compound was also involved in the creation of coordination polymers with transition metals. These polymers, synthesized under solvothermal conditions, exhibited different structural types and could have implications in the field of materials science, particularly in the development of novel materials with unique properties (Hong Zhao et al., 2014).
Quantum-Chemical Calculations
Research has also been conducted on quantum-chemical calculations of derivatives of this compound. This study aimed to understand the molecular structures and reaction mechanisms, which are crucial for the design of new compounds with specific properties for use in various scientific applications (İ. Yıldırım et al., 2005).
Potential Anticancer Agents
Organometallic complexes involving similar pyrazole-carboxylate type ligands have been synthesized and evaluated for their potential as anticancer agents. These studies are critical in the field of medicinal chemistry, particularly in the search for new therapeutic agents (I. Stepanenko et al., 2011).
Properties
IUPAC Name |
(3S,4R)-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-17(13-9-20-22-7-2-1-5-16(13)22)21-10-14(15(11-21)18(24)25)12-4-3-6-19-8-12/h1-9,14-15H,10-11H2,(H,24,25)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHBCNMURNNENL-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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